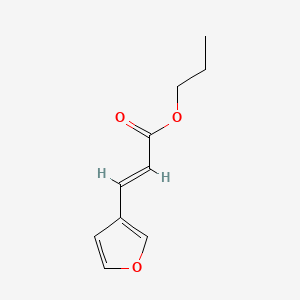
Propyl 3-(3-furyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-(3-furyl)acrylate is an organic compound with the molecular formula C10H12O3. It is a derivative of acrylic acid and contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 3-(3-furyl)acrylate can be synthesized through the reaction of 3-furyl acrylate with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Propyl 3-(3-furyl)acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
Propyl 3-(3-furyl)acrylate is used in various scientific research applications due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block in the preparation of complex organic molecules used in drug discovery and development.
Mechanism of Action
The mechanism by which Propyl 3-(3-furyl)acrylate exerts its effects depends on the specific application. In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Propyl 3-(3-furyl)acrylate is similar to other acrylic acid derivatives and furan-containing compounds. its unique combination of a furan ring and a propyl group sets it apart from other compounds in terms of reactivity and application potential. Some similar compounds include:
Methyl 3-(3-furyl)acrylate
Ethyl 3-(3-furyl)acrylate
Butyl 3-(3-furyl)acrylate
These compounds share structural similarities but differ in their alkyl chain length, which can influence their chemical properties and applications.
Properties
CAS No. |
6938-33-6 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
propyl (E)-3-(furan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-6-13-10(11)4-3-9-5-7-12-8-9/h3-5,7-8H,2,6H2,1H3/b4-3+ |
InChI Key |
NKJKUMDOQWJRSH-ONEGZZNKSA-N |
Isomeric SMILES |
CCCOC(=O)/C=C/C1=COC=C1 |
Canonical SMILES |
CCCOC(=O)C=CC1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















